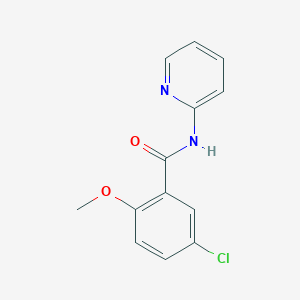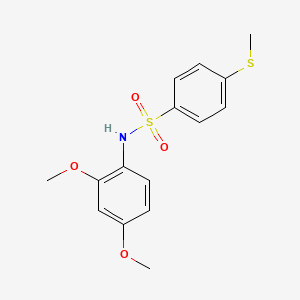
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTQ belongs to the class of quinolinecarbohydrazide derivatives and has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its biological effects by interacting with various molecular targets such as DNA, RNA, and proteins. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit topoisomerase II activity, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and anti-bacterial activity.
实验室实验的优点和局限性
One of the main advantages of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent biological activity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer and neuroprotective activity, making it an attractive candidate for further research. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. In addition, the exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One area of research is to further investigate the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. By understanding the molecular targets of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
Another area of research is to explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in combination with other drugs. By combining 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with other drugs, researchers may be able to enhance its biological activity and reduce its potential toxicity.
Finally, researchers may also explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in other scientific research fields such as infectious diseases and autoimmune disorders. By expanding the scope of research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to uncover new applications and potential benefits of this promising compound.
In conclusion, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is a promising chemical compound that has shown potential applications in various scientific research fields. Its potent anti-cancer and neuroprotective activity make it an attractive candidate for further research. By understanding the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide and exploring its potential use in combination with other drugs, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
合成方法
The synthesis of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of isobutylamine, 3-thiophene carboxaldehyde, and 4-hydrazinoquinoline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research where 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has shown potential is in the field of neurodegenerative diseases. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
属性
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)9-15-10-17(16-5-3-4-6-18(16)21-15)19(23)22-20-11-14-7-8-24-12-14/h3-8,10-13H,9H2,1-2H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEISBVLGCBHKRJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5851097.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)